2-(Azetidin-3-yl)-5-bromo-3-methylpyridine
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Overview
Description
2-(Azetidin-3-yl)-5-bromo-3-methylpyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring The presence of these rings makes it a valuable compound in various fields of scientific research, including medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-bromo-3-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is known for its high regio- and stereoselectivity, making it an efficient way to construct the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the formation of the azetidine ring through nucleophilic substitution reactions with nitrogen nucleophiles, followed by the attachment of the bromine and methyl groups to the pyridine ring .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-5-bromo-3-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the pyridine ring.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(Azetidin-3-yl)-5-bromo-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-5-bromo-3-methylpyridine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine and methyl groups on the pyridine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring that is a key structural component of 2-(Azetidin-3-yl)-5-bromo-3-methylpyridine.
Pyridine: A six-membered nitrogen-containing aromatic ring that forms the core structure of the compound.
Uniqueness
This compound is unique due to the combination of the azetidine and pyridine rings, along with the bromine and methyl substituents. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H11BrN2 |
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Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-bromo-3-methylpyridine |
InChI |
InChI=1S/C9H11BrN2/c1-6-2-8(10)5-12-9(6)7-3-11-4-7/h2,5,7,11H,3-4H2,1H3 |
InChI Key |
MZUHCRBKMSEISB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2CNC2)Br |
Origin of Product |
United States |
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